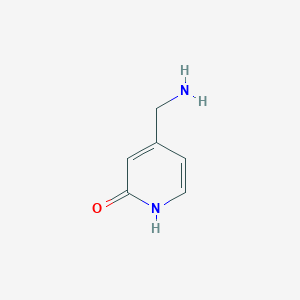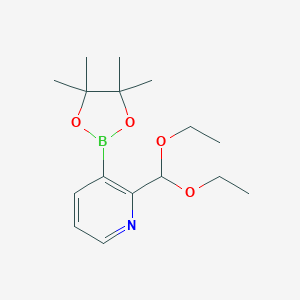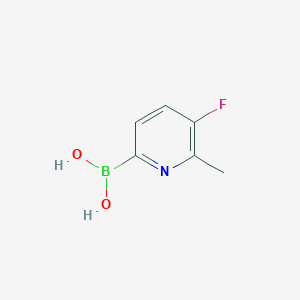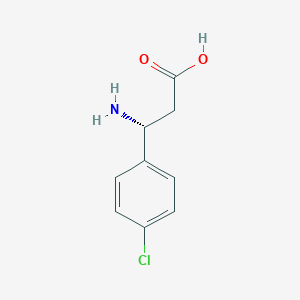
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2-fluorophenyl group is a phenyl ring substituted with a fluorine atom . The compound “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” would therefore be expected to contain these structural features.
Synthesis Analysis
While specific synthesis methods for “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” are not available, similar compounds are often synthesized through methods such as 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” would be expected to contain a pyrrole ring attached to a 2-fluorophenyl group. The exact structure would need to be confirmed through methods such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” would depend on the specific conditions and reagents used. Similar compounds have been found to undergo reactions such as NMDA receptor antagonism .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde” would be expected to be similar to those of related compounds. For example, 1-(2-Fluorobenzyl)piperazine, a related compound, has a molecular weight of 180.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Biomedical Research: Potassium-Competitive Acid Blockers
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde: has been utilized in the synthesis of novel pyrrole derivatives like TAK-438 , a potent potassium-competitive acid blocker (P-CAB). This compound has shown significant potential in treating acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers . Its efficacy surpasses that of traditional proton pump inhibitors, offering a promising alternative for patients with acid-related conditions.
Organic Synthesis: Heterocyclic Compound Formation
In organic chemistry, this compound serves as a precursor in the synthesis of heterocyclic compounds . It has been employed in 1,3-dipolar cycloaddition reactions to create 1-(2-fluorophenyl)pyrazoles , which are valuable scaffolds in drug development and synthetic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target mitochondrial uncouplers and succinate dehydrogenase inhibitors (SDHIs) . These targets play crucial roles in energy production and metabolic processes within cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to disrupt the coupling between electron transport and atp synthesis, leading to increased mitochondrial respiration and energy expenditure . It might also inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and affecting energy production .
Biochemical Pathways
Similar compounds have been found to affect mitochondrial respiration and metabolic flexibility , and the tricarboxylic acid cycle . These pathways are crucial for energy production and metabolism in cells.
Result of Action
Similar compounds have been found to enhance mitochondrial respiration and metabolic flexibility , and inhibit succinate dehydrogenase . These effects could potentially lead to changes in energy production and metabolism within cells.
Future Directions
Future research could focus on further elucidating the properties and potential applications of “1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde”. For example, studies could investigate its potential biological activity, its physical and chemical properties under various conditions, and its reactivity with different reagents .
properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMLPOKUHSRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363411 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
132407-65-9 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

